dTAGV-1 TFA

Catalog No.
S11249811
CAS No.
M.F
C70H91F3N6O16S
M. Wt
1361.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
dTAGV-1 TFA

Product Name

dTAGV-1 TFA

IUPAC Name

[(1R)-3-(3,4-dimethoxyphenyl)-1-[2-[2-[[7-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-7-oxoheptyl]amino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate;2,2,2-trifluoroacetic acid

Molecular Formula

C70H91F3N6O16S

Molecular Weight

1361.6 g/mol

InChI

InChI=1S/C68H90N6O14S.C2HF3O2/c1-12-49(47-36-57(84-9)61(86-11)58(37-47)85-10)65(79)73-34-20-18-22-51(73)67(81)88-54(31-25-44-26-32-55(82-7)56(35-44)83-8)50-21-16-17-23-53(50)87-40-60(77)69-33-19-14-13-15-24-59(76)72-63(68(4,5)6)66(80)74-39-48(75)38-52(74)64(78)71-42(2)45-27-29-46(30-28-45)62-43(3)70-41-89-62;3-2(4,5)1(6)7/h16-17,21,23,26-30,32,35-37,41-42,48-49,51-52,54,63,75H,12-15,18-20,22,24-25,31,33-34,38-40H2,1-11H3,(H,69,77)(H,71,78)(H,72,76);(H,6,7)/t42-,48+,49-,51-,52-,54+,63+;/m0./s1

InChI Key

KSEWNBIDXKMTNT-LNVAYBNASA-N

SMILES

Array

Canonical SMILES

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCC(=O)NC(C(=O)N5CC(CC5C(=O)NC(C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCC(=O)N[C@H](C(=O)N5C[C@@H](C[C@H]5C(=O)N[C@@H](C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C.C(=O)(C(F)(F)F)O

dTAGV-1 is a second-generation heterobifunctional degrader for the dTAG (degradation tag) system, designed for the rapid and selective removal of proteins tagged with the FKBP12F36V mutant protein. Unlike first-generation molecules, dTAGV-1 co-opts the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce proteasomal degradation of the target protein. This compound is supplied as a trifluoroacetic acid (TFA) salt, a form consistent with its use in pivotal in vivo and in vitro characterization studies where purity was confirmed to be greater than 95%. Its primary utility lies in providing precise, temporal control over protein levels, offering a key chemical tool for target validation in complex biological systems, including live animal models.

Substituting dTAGV-1 with its first-generation, cereblon (CRBN)-recruiting analog, dTAG-13, is a critical experimental decision with significant consequences for in vivo studies and research on specific target proteins. dTAGV-1 demonstrates a distinct and improved pharmacokinetic profile, including a longer half-life and greater total exposure, which is essential for maintaining effective compound levels in animal models. Furthermore, some FKBP12F36V-tagged fusion proteins are resistant to degradation by CRBN-based degraders, making the VHL-recruiting mechanism of dTAGV-1 the only viable path to knockdown. Using an alternative salt form or a compound of lower purity than the TFA salt used in foundational studies introduces variability and risks deviating from the well-characterized performance benchmarks. For validating that observed effects are mechanism-specific, substitution with the inactive diastereomer, dTAGV-1-NEG, is required, as it cannot bind VHL and does not induce degradation.

Superior Pharmacokinetic Profile for Sustained In Vivo Target Degradation

In a direct comparison of pharmacokinetic properties in mice, dTAGV-1 demonstrated a significantly improved profile over the first-generation CRBN-recruiting degrader, dTAG-13. Following a 10 mg/kg intraperitoneal administration, dTAGV-1 exhibited a half-life nearly twice as long and total drug exposure (AUC) approximately three times greater than dTAG-13.

Evidence DimensionPharmacokinetics (Half-life, T1/2; Total Exposure, AUCinf)
Target Compound DatadTAGV-1: T1/2 = 4.43 h; AUCinf = 18,517 hr*ng/mL
Comparator Or BaselinedTAG-13: T1/2 = 2.41 h; AUCinf = 6,140 hr*ng/mL
Quantified Difference84% longer half-life; 202% greater total exposure
ConditionsMice, 10 mg/kg intraperitoneal (IP) administration.

This enhanced pharmacokinetic profile allows for more sustained target degradation in vivo, potentially reducing dosing frequency and improving overall efficacy in animal studies.

Enables Degradation of Targets Recalcitrant to CRBN-Recruiting dTAG Molecules

The choice of E3 ligase recruiter is not trivial, as some target proteins are resistant to degradation via certain pathways. In FKBP12F36V-EWS/FLI-expressing Ewing sarcoma cells, the VHL-recruiting dTAGV-1 induced potent degradation of the fusion protein, leading to diminished cell proliferation. In contrast, the CRBN-recruiting dTAG-13 was ineffective at degrading the same target in this cellular context.

Evidence DimensionDegradation of FKBP12F36V-EWS/FLI
Target Compound DatadTAGV-1: Effective degradation and anti-proliferative effects observed.
Comparator Or BaselinedTAG-13: Ineffective at degrading the target protein.
Quantified DifferenceQualitative but absolute: provides a degradation capability that dTAG-13 lacks for this specific target.
ConditionsEWS502 cells engineered to express FKBP12F36V-EWS/FLI.

For researchers working with proteins that are not degraded by CRBN-based systems, dTAGV-1 provides a necessary alternative pathway to achieve targeted protein knockdown.

Improved Formulation Solubility for High-Dose In Vivo Experiments

For in vivo studies requiring high compound concentrations, solubility and formulation stability are critical procurement parameters. In a standard vehicle for intraperitoneal injections (5% DMSO, 20% Solutol, saline), dTAGV-1 achieved a maximal stable solubility of 40 mg/kg. This represents a modest but potentially significant improvement over dTAG-13, which reached a maximum of 35 mg/kg in the same formulation.

Evidence DimensionMaximal Solubility in IP Formulation
Target Compound DatadTAGV-1: 40 mg/kg
Comparator Or BaselinedTAG-13: 35 mg/kg
Quantified Difference14.3% higher maximal solubility
ConditionsFormulation: 5% DMSO, 20% Solutol (w:v) in 0.9% sterile saline.

The higher formulation solubility provides a greater margin for achieving high-dose concentrations in animal studies, enhancing experimental design flexibility and reducing the risk of precipitation.

Longer Duration of Target Degradation in Animal Models

Beyond initial knockdown, the duration of protein degradation is key for assessing biological outcomes. In mice bearing MV4;11 luc-FKBP12F36V cells, dTAGV-1 demonstrated a more sustained pharmacodynamic effect than dTAG-13. Following the final dose in a multi-day regimen, significant degradation was still evident 28 hours later with dTAGV-1, showcasing an improved duration of action compared to its predecessor.

Evidence DimensionDuration of In Vivo Degradation
Target Compound DatadTAGV-1: Degradation evident 28 hours after final administration.
Comparator Or BaselinedTAG-13: Less pronounced degradation at the same time point.
Quantified DifferenceSustained degradation effect at a later time point where dTAG-13's effect was diminished.
ConditionsMV4;11 luc-FKBP12F36V xenograft mouse model, monitored by bioluminescence.

A longer duration of action means the biological system is under the desired perturbation for a longer period, providing a clearer window to study the consequences of protein loss without frequent redosing.

Long-Term In Vivo Target Validation Studies

For animal studies requiring sustained protein knockdown over multiple days, dTAGV-1 is the indicated choice. Its superior pharmacokinetic profile and longer duration of action ensure more stable target suppression, reducing the need for frequent dosing and providing a cleaner experimental window to observe phenotypes.

Degradation of Targets Unresponsive to CRBN-Based PROTACs

When a target protein of interest tagged with FKBP12F36V proves resistant to degradation by CRBN-recruiting molecules like dTAG-13, dTAGV-1 provides an essential, alternative mechanism by engaging the VHL E3 ligase, thereby expanding the scope of the dTAG system.

Combination Studies with CRBN-Modulating Agents

In experiments involving the concurrent use of CRBN-modulating drugs (e.g., immunomodulatory imide drugs or other CRBN-based degraders), dTAGV-1 allows for the independent degradation of an FKBP12F36V-tagged protein without competing for the CRBN ligase, thus avoiding potential substrate competition effects.

High-Dose Efficacy and Maximum Tolerated Dose Studies

The enhanced solubility of dTAGV-1 in standard in vivo formulations makes it more suitable for studies that require pushing dosage to the upper limits to establish efficacy or toxicity profiles, offering greater flexibility in experimental design.

Hydrogen Bond Acceptor Count

21

Hydrogen Bond Donor Count

5

Exact Mass

1360.61643650 Da

Monoisotopic Mass

1360.61643650 Da

Heavy Atom Count

96

Dates

Last modified: 08-08-2024

Explore Compound Types